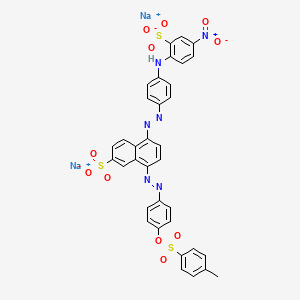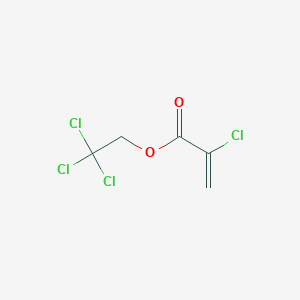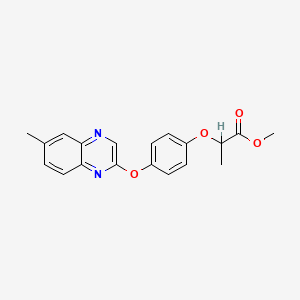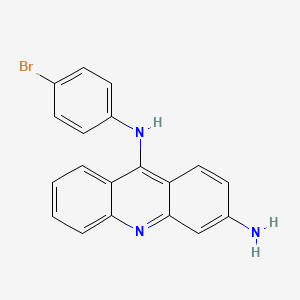
2,2'-(Hydrazinylidenemethylene)dipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Hydrazinylidenemethylene)dipyridine is an organic compound that belongs to the family of bipyridines. It is characterized by the presence of two pyridine rings connected by a hydrazinylidenemethylene group. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various transition metals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hydrazinylidenemethylene)dipyridine typically involves the condensation of 2,2’-bipyridine with hydrazine derivatives under controlled conditions. One common method includes the reaction of 2,2’-bipyridine with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of 2,2’-(Hydrazinylidenemethylene)dipyridine may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Key factors include the choice of solvent, reaction temperature, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,2’-(Hydrazinylidenemethylene)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions may require the presence of a catalyst and are conducted under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution can result in halogenated or alkylated compounds.
科学研究应用
2,2’-(Hydrazinylidenemethylene)dipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their unique optical and electronic properties.
Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials, such as catalysts and sensors, due to its ability to form stable complexes with metals.
作用机制
The mechanism by which 2,2’-(Hydrazinylidenemethylene)dipyridine exerts its effects involves its interaction with metal ions to form coordination complexes. These complexes can influence various molecular targets and pathways, depending on the metal ion and the specific application. For example, in catalysis, the compound may facilitate electron transfer processes, while in biological systems, it may interact with enzymes or receptors to modulate their activity.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A closely related compound that also forms stable complexes with transition metals. It is widely used in coordination chemistry and has similar applications.
4,4’-Bipyridine: Another isomer of bipyridine, known for its use in the synthesis of coordination polymers and its role as a ligand in metal-organic frameworks.
2,2’-Dipyridylamine: A related compound with a similar structure, used in homogeneous catalysis and photoluminescent materials.
Uniqueness
2,2’-(Hydrazinylidenemethylene)dipyridine is unique due to the presence of the hydrazinylidenemethylene group, which imparts distinct chemical properties and reactivity
属性
| 74804-05-0 | |
分子式 |
C11H10N4 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
dipyridin-2-ylmethylidenehydrazine |
InChI |
InChI=1S/C11H10N4/c12-15-11(9-5-1-3-7-13-9)10-6-2-4-8-14-10/h1-8H,12H2 |
InChI 键 |
MTDGMVNUXBSLBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(=NN)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)
